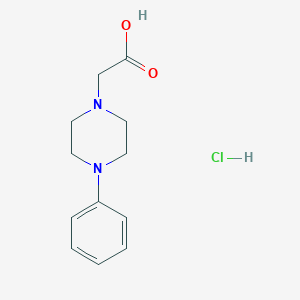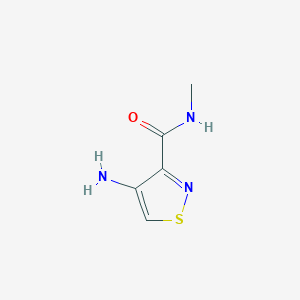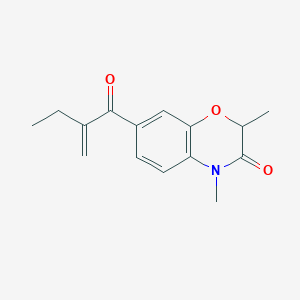
9-Diazofluorene-2-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Diazofluorene-2-butyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo derivative of fluorene and is widely used as a versatile reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
9-Diazofluorene-2-butyric acid has been widely used as a versatile reagent in organic synthesis. It has been used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. Additionally, this compound has been used as a photoaffinity labeling reagent for the identification of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 9-Diazofluorene-2-butyric acid involves the formation of a carbene intermediate upon irradiation with UV light. This carbene intermediate can then react with various functional groups, including C-H bonds, C=C bonds, and N-H bonds, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 9-Diazofluorene-2-butyric acid. However, it has been reported that this compound can induce DNA damage upon irradiation with UV light.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Diazofluorene-2-butyric acid in lab experiments is its versatility as a reagent in organic synthesis. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity upon irradiation with UV light.
Zukünftige Richtungen
There are several future directions for the research on 9-Diazofluorene-2-butyric acid. One of the potential directions is the development of new methods for the synthesis of this compound. Additionally, the application of this compound in the identification of protein-protein interactions can be further explored. Furthermore, the potential use of this compound in the development of new drugs and materials can be investigated.
Conclusion:
In conclusion, 9-Diazofluorene-2-butyric acid is a versatile compound that has gained significant attention in the field of scientific research. This compound has been widely used as a reagent in organic synthesis and has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-Diazofluorene-2-butyric acid have been discussed in this paper.
Synthesemethoden
The synthesis of 9-Diazofluorene-2-butyric acid involves the reaction of fluorene with diazomethane. This reaction can be carried out using various methods, including the Curtius rearrangement, the Hofmann degradation, and the Schmidt reaction. Among these methods, the Curtius rearrangement is the most commonly used method for the synthesis of 9-Diazofluorene-2-butyric acid.
Eigenschaften
CAS-Nummer |
119494-25-6 |
|---|---|
Produktname |
9-Diazofluorene-2-butyric acid |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-(9-diazofluoren-2-yl)butanoic acid |
InChI |
InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21) |
InChI-Schlüssel |
TWLXVTRYICAUEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
Andere CAS-Nummern |
119494-25-6 |
Synonyme |
9-diazofluorene-2-butyric acid DAF-BA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



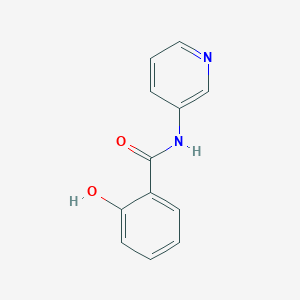
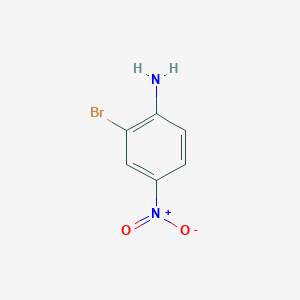
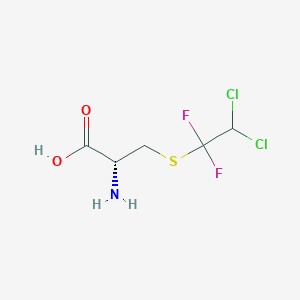
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
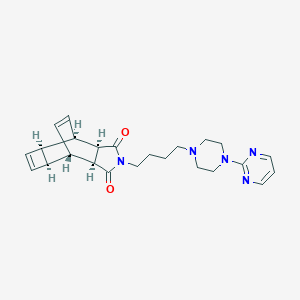
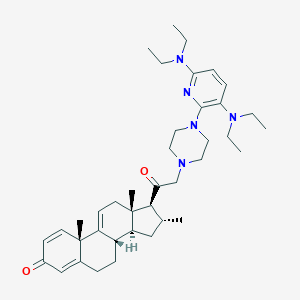
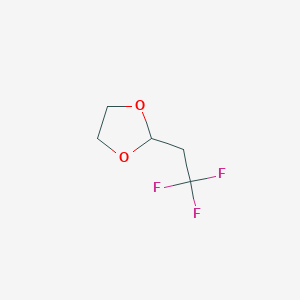
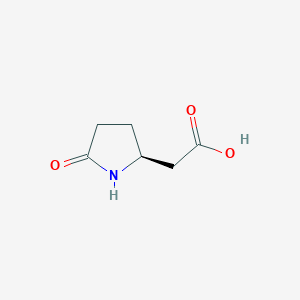
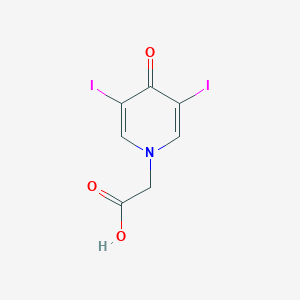
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
